molecular formula C9H8ClNO3 B3026840 7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid CAS No. 1150098-39-7

7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid

Cat. No.: B3026840
CAS No.: 1150098-39-7
M. Wt: 213.62
InChI Key: BLFBEBOCEPNCRD-UHFFFAOYSA-N
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Description

7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid (7-Cl-5-oxo-THI-8-COOH) is a cyclic compound which is found in a variety of plant species and is known to have a variety of biological activities. It has been studied for its potential use in various scientific research applications, including its use as an antioxidant, anti-inflammatory, and anti-cancer agent.

Scientific Research Applications

Antitumor Agent Synthesis

The compound has been used in the synthesis of antitumor agents. Horspool et al. (1990) described the preparation of 3-(2-chlorethyl)-4-oxo-3H-imidazo[5,1-d]-1,2,3,5- tetrazine-8-carboxylic acid, a key derivative in the exploration of antitumor agents, demonstrating its potential in this field (Horspool et al., 1990).

Novel Compound Preparation

Mmutlane et al. (2005) utilized a similar compound for the preparation of novel indolizinone-based compounds, showcasing its versatility in the synthesis of diverse chemical structures (Mmutlane et al., 2005).

Biological Activity Studies

Sayed et al. (2003) explored the use of related compounds in the preparation of new heterocyclic compounds with anticipated biological activity. This indicates its role in developing compounds with potential therapeutic applications (Sayed et al., 2003).

Dye Component Synthesis

Brenneisen et al. (1966) prepared derivatives of a similar compound for linking dye components containing amino groups, underlining its application in the dye industry (Brenneisen et al., 1966).

Intermediate for Anticancer Drugs

Zhang et al. (2019) highlighted the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid as an important intermediate for various biologically active anticancer drugs (Zhang et al., 2019).

Anticancer Activity Correlation Study

A study by Jin Ling-xia (2009) examined the relationship between the structure of 3-substitutied-4-oxo-3H-imidazo-[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid derivatives and their anticancer activities, indicating the compound's relevance in cancer research (Jin Ling-xia, 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

Properties

IUPAC Name

7-chloro-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c10-5-4-7(12)11-3-1-2-6(11)8(5)9(13)14/h4H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFBEBOCEPNCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=O)N2C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695092
Record name 7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150098-39-7
Record name 7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 1b (800 mg, 3.52 mmol) was stirred in a solution of THF (10 mL), MeOH (5 mL), and 1N NaOH (5 mL) at r.t. for 20 h. The solution was made acidic with 1N HCl and extracted (3×) with CHCl3. Organics were dried (MgSO4) and concentrated in vacuo to give 637 mg (85%) of compound 9a as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 13.17 (s, 1H), 6.43 (s, 1H), 3.99 (t, 2H, J=7.4 Hz), 3.32 (t, 2H, J=7.8 Hz), 1.95-2.21 (m, 2H). MS (ES) [m+H] calc'd for C9H8ClNO3, 214. found 214.
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid
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7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid
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7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid
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7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid

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